GA32

Prostate Cancer Nuclear Receptor Inhibitor Specificity

GA32 is a potent AR/GR dual inhibitor (IC50 0.13/0.83μM) validated in enzalutamide-resistant CRPC models. It offers high DMSO solubility (100mg/mL) and precise pathway deconvolution vs. SIRT2 inhibitors. Procure for robust HTS and in vivo PK studies.

Molecular Formula C23H19N3O3S
Molecular Weight 417.5 g/mol
Cat. No. B12363428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGA32
Molecular FormulaC23H19N3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=CC(=C3)C(=O)NC4=CC=C(C=C4)C#N
InChIInChI=1S/C23H19N3O3S/c24-16-17-10-12-20(13-11-17)25-23(27)19-6-3-8-21(15-19)30(28,29)26-14-4-7-18-5-1-2-9-22(18)26/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
InChIKeyQWPDOAPBJDUXDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (GA32) | Procurement Specification & Baseline Characterization


N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide, also designated as GA32 or Compound 58r, is a synthetic small molecule with the CAS Registry Number 1386811-71-7, a molecular formula of C₂₃H₁₉N₃O₃S, and a molecular weight of 417.48 g/mol . Structurally, it is characterized by a quinoline sulfonyl core, a cyanophenyl moiety, and a benzamide group [1]. It is primarily recognized as a potent, dual-target inhibitor of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR), a mechanism of action directly validated in recent primary research [2].

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide: Why In-Class Analogs Are Not Interchangeable


Substituting N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide with other 'quinoline sulfonyl' or 'benzamide' compounds is scientifically invalid due to divergent primary target profiles. While a class of quinoline sulfonyl compounds (e.g., AGK2) and benzamides (e.g., AK-1) are characterized as SIRT2 inhibitors [1], GA32's primary, experimentally validated mechanism of action is potent dual inhibition of the Androgen Receptor (AR) and Glucocorticoid Receptor (GR) [2]. This fundamental difference in molecular target engagement—SIRT2 versus AR/GR—results in wholly distinct biological activities and application contexts, precluding any assumption of functional equivalence. The specific combination of a 4-cyanophenyl group with the 3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide scaffold confers a unique target engagement profile that cannot be predicted from or substituted by the broader class.

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (GA32): Quantified Differentiation Evidence Against Comparators


GA32's Potent Dual AR/GR Inhibition versus Selective SIRT2 Inhibition of In-Class Analogs

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide (GA32) is a potent dual inhibitor of Androgen Receptor (AR) and Glucocorticoid Receptor (GR), a mechanism distinct from quinoline-based SIRT2 inhibitors like AGK2. GA32 exhibits IC₅₀ values of 0.13 μM for AR and 0.83 μM for GR [1]. In contrast, AGK2, a quinoline sulfonyl analog, acts as a selective SIRT2 inhibitor with an IC₅₀ of 3.5 μM and shows minimal activity against SIRT1/3 (IC₅₀ > 50 μM) .

Prostate Cancer Nuclear Receptor Inhibitor Specificity

GA32's In Vitro and In Vivo Efficacy Against Enzalutamide-Resistant Cancer vs. Alternative SIRT2 Inhibitor Pathway

GA32 has demonstrated specific efficacy in models of enzalutamide-resistant castration-resistant prostate cancer (CRPC), a context where SIRT2 inhibitors are not the established therapeutic approach. In primary research, GA32 efficiently inhibited the proliferation of enzalutamide-resistant CRPC cells both in vitro and in vivo [1]. In contrast, SIRT2 inhibitors like AK-1 and AK-7 have been primarily characterized in models of Huntington's disease and neurodegeneration, with SIRT2 IC₅₀ values of 12.5 μM and 15.5 μM, respectively [2]. This represents a distinct and validated application scenario for GA32.

Castration-Resistant Prostate Cancer Drug Resistance In Vivo Efficacy

DMSO Solubility Profile of GA32 for In Vitro and In Vivo Experimental Workflows

The solubility of GA32 in DMSO is reported to be approximately 100 mg/mL (239.53 mM) [1]. For comparison, a related SIRT2 inhibitor, AGK2, has a reported DMSO solubility of 2.5 mg/mL . This substantial difference in DMSO solubility is a critical consideration for preparing concentrated stock solutions for cell-based assays and for in vivo formulation development.

Solubility Formulation Assay Development

N-(4-cyanophenyl)-3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide: Validated Application Scenarios for Scientific Procurement


Investigating Dual AR/GR Signaling in Enzalutamide-Resistant Prostate Cancer Models

GA32 is a lead tool compound for studying the therapeutic strategy of simultaneous AR and GR blockade to overcome antiandrogen resistance in castration-resistant prostate cancer (CRPC). Its validated dual inhibitory activity (AR IC₅₀ = 0.13 μM, GR IC₅₀ = 0.83 μM) and proven in vivo efficacy in enzalutamide-resistant CRPC models [1] make it directly applicable for investigating downstream gene expression changes, protein-level signaling dynamics, and tumor growth inhibition in this specific oncology context.

Distinguishing AR/GR-Mediated Pathways from SIRT2-Mediated Effects in Cell Biology

In cellular systems where both AR/GR and SIRT2 signaling are potentially active, GA32 serves as a critical control compound to isolate AR/GR-dependent effects. Unlike structurally related quinoline sulfonyl compounds such as AGK2 that are selective SIRT2 inhibitors (SIRT2 IC₅₀ = 3.5 μM) , GA32's primary activity is on AR/GR. Using these two compounds in parallel experiments allows researchers to deconvolute the contribution of each pathway to observed cellular phenotypes, a differentiation not possible with either compound alone.

Preparing High-Concentration Stock Solutions for High-Throughput or In Vivo Studies

For research requiring high-concentration stock solutions or where minimizing solvent (e.g., DMSO) exposure is critical, GA32's solubility profile offers a practical advantage. Its reported DMSO solubility of up to 100 mg/mL [2] is substantially higher than that of some structurally related comparators like AGK2 (2.5 mg/mL) . This property facilitates the preparation of robust stock solutions for high-throughput screening or simplifies the formulation process for in vivo pharmacokinetic and efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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